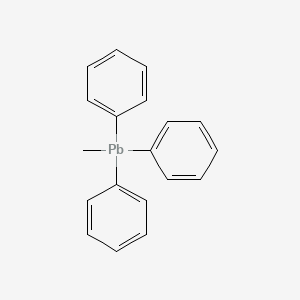
Methyl(triphenyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(triphenyl)plumbane is an organolead compound with the chemical formula (C₆H₅)₃PbCH₃. It is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. The compound consists of a lead atom bonded to three phenyl groups and one methyl group, making it a tetrahedral molecule.
Métodos De Preparación
The synthesis of Methyl(triphenyl)plumbane typically involves the reaction of triphenyllead chloride with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(C6H5)3PbCl+CH3Li→(C6H5)3PbCH3+LiCl
Análisis De Reacciones Químicas
Methyl(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: It can be reduced to form lead(II) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl(triphenyl)plumbane has been studied primarily for its potential applications in organic synthesis and materials science. Some of its notable applications include:
Catalysis: It can act as a catalyst in certain organic reactions, particularly those involving the formation of carbon-carbon bonds.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Although less common, this compound has been investigated for its interactions with biological molecules, providing insights into the behavior of organometallic compounds in biological systems.
Mecanismo De Acción
The mechanism by which Methyl(triphenyl)plumbane exerts its effects is largely dependent on the specific reaction or application. In catalytic processes, the lead atom often acts as a Lewis acid, facilitating the formation of new chemical bonds. The phenyl groups can stabilize reactive intermediates, making the compound an effective catalyst in certain reactions.
Comparación Con Compuestos Similares
Methyl(triphenyl)plumbane can be compared to other organolead compounds such as triphenyllead chloride and tetraphenyllead. While all these compounds share a similar structural motif, this compound is unique due to the presence of the methyl group, which can influence its reactivity and stability. Other similar compounds include:
Triphenyllead chloride: (C₆H₅)₃PbCl
Tetraphenyllead: (C₆H₅)₄Pb
Triphenyllead acetate: (C₆H₅)₃PbOAc
Propiedades
Número CAS |
3124-28-5 |
|---|---|
Fórmula molecular |
C19H18Pb |
Peso molecular |
453 g/mol |
Nombre IUPAC |
methyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.CH3.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H3; |
Clave InChI |
YYHSQUQZPYMLSB-UHFFFAOYSA-N |
SMILES canónico |
C[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)



![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)

![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
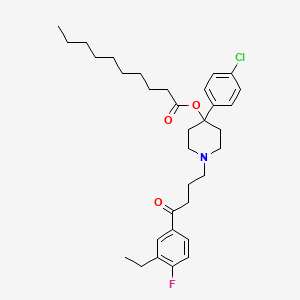
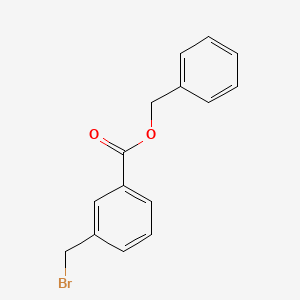
![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

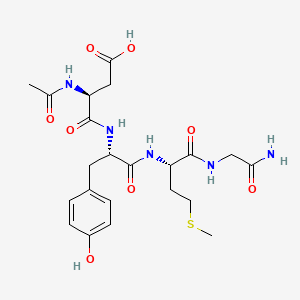
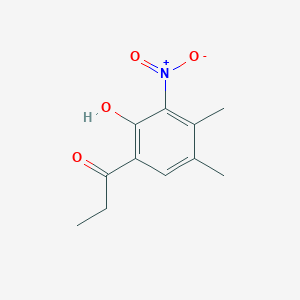
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
